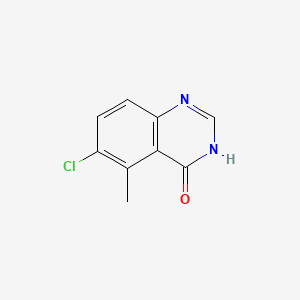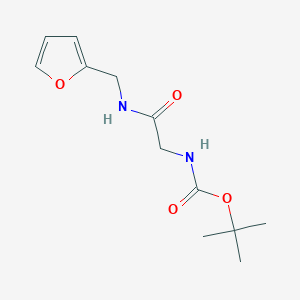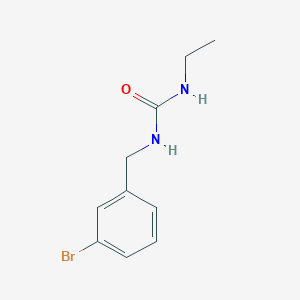![molecular formula C11H13N3O2S B14909001 n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
n-[2-(8-Quinolinyl)ethyl]sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(8-Quinolinyl)ethyl]sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a quinoline ring through an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(8-Quinolinyl)ethyl]sulfamide typically involves the reaction of 8-quinolineethanol with sulfamide under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the sulfamide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
n-[2-(8-Quinolinyl)ethyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to its corresponding amine and alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
n-[2-(8-Quinolinyl)ethyl]sulfamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
作用機序
The mechanism of action of n-[2-(8-Quinolinyl)ethyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can result in various therapeutic effects, depending on the target enzyme and the biological pathway involved.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
n-[2-(8-Quinolinyl)ethyl]sulfamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Unlike other sulfonamides, it has the potential to interact with a broader range of molecular targets, making it a versatile compound for various applications .
特性
分子式 |
C11H13N3O2S |
|---|---|
分子量 |
251.31 g/mol |
IUPAC名 |
8-[2-(sulfamoylamino)ethyl]quinoline |
InChI |
InChI=1S/C11H13N3O2S/c12-17(15,16)14-8-6-10-4-1-3-9-5-2-7-13-11(9)10/h1-5,7,14H,6,8H2,(H2,12,15,16) |
InChIキー |
SWOTXJJEYSHSPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CCNS(=O)(=O)N)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)










![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)


